PDE10A Inhibitory Potency and Selectivity
Pde10-IN-5 demonstrates an IC50 of 3.5 nM against PDE10A, positioning it as a moderately potent inhibitor within its class [1]. In comparison, Balipodect (TAK-063) is a highly potent inhibitor with an IC50 of 0.30 nM, while Mardepodect (PF-2545920) exhibits an IC50 of 0.37 nM, both over 10-fold more potent [2]. Conversely, TC-E 5005 shows a higher IC50 of 7.28 nM, making it roughly half as potent as Pde10-IN-5 [3]. This range in potency allows researchers to select a compound with a specific level of target engagement, which can be critical for modulating downstream signaling without inducing maximal or potentially off-target effects.
| Evidence Dimension | PDE10A Enzymatic Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 3.5 nM |
| Comparator Or Baseline | Balipodect (0.30 nM), Mardepodect (0.37 nM), TC-E 5005 (7.28 nM) |
| Quantified Difference | ~11.7-fold less potent than Balipodect; ~9.5-fold less potent than Mardepodect; ~2.1-fold more potent than TC-E 5005. |
| Conditions | In vitro enzymatic assay using human recombinant PDE10A. |
Why This Matters
The specific potency of 3.5 nM for Pde10-IN-5 offers a middle-ground option for studies where either extreme potency or milder inhibition is not desired, allowing for more nuanced control of cAMP/cGMP signaling.
- [1] MedChemExpress. (n.d.). PDE10A-IN-5 | PDE10A Inhibitor. Retrieved from https://www.medchemexpress.eu/pde10a-in-5.html View Source
- [2] MedChemExpress. (n.d.). Balipodect (TAK-063) | PDE10A Inhibitor. Retrieved from https://www2.medchemexpress.com/TAK-063.html View Source
- [3] MedChemExpress. (n.d.). TC-E 5005 | PDE10A Inhibitor. Retrieved from https://www2.medchemexpress.com/tc-e-5005.html View Source
